KW-2149 is classified as an antitumor antibiotic and falls under the category of alkylating agents. Its structural modifications are designed to enhance its reactivity and selectivity towards cancer cells, making it a subject of interest in cancer research and therapy.
The molecular structure of 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C features several notable characteristics:
The molecular formula for KW-2149 is , indicating a complex arrangement that contributes to its pharmacological properties.
KW-2149 undergoes several important chemical reactions that contribute to its antitumor activity:
The mechanism of action for 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C primarily involves:
The physical and chemical properties of 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C include:
These properties are critical for determining the pharmacokinetics and biodistribution profiles necessary for effective therapeutic use .
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C has several promising applications in oncology:
Mitomycin C (MMC) is a potent antitumor antibiotic limited by poor aqueous solubility (8.43 g/L at 25°C) and dose-dependent toxicity. Early efforts to modify MMC focused on enhancing solubility to improve biodistribution and reduce organic solvent use in formulations. The 7-N position of MMC was identified as a strategic site for modification due to its role in bioreductive activation while preserving the quinone core essential for DNA alkylation. Initial analogs like 7-N,7′-N′-dithiodiethylenedimitomycin C demonstrated that disulfide linkages could improve solubility and antitumor activity against murine sarcoma 180 and P388 leukemia models [1] [7]. However, these dimers exhibited suboptimal stability. The breakthrough design incorporated a gamma-L-glutamylaminoethyl-dithioethyl moiety at the 7-N position, leveraging the glutamyl group’s hydrophilicity and potential for serum-mediated activation. This modification aimed to achieve:
Table 1: Solubility Profile of Mitomycin C vs. Analogs
| Compound | Aqueous Solubility (mg/mL) | Organic Solvent Solubility |
|---|---|---|
| Mitomycin C (MMC) | 8.43 | Low (e.g., 0.9 mg/mL in water/ethanol mixtures) |
| 7-N,7′-N′-Dithiodiethylenedimitomycin C | 25-30 | Moderate |
| KW-2149 | >500 | High in ethanol-water cosolvents |
The synthesis of KW-2149 (systematic name: 7-N-[2-[[2-(γ-L-glutamylamino)ethyl]dithio]ethyl]mitomycin C) follows a multi-step conjugation strategy:
Step 1: Linker SynthesisThe dithioethyl-glutamyl linker is prepared by reacting L-glutamic acid di-tert-butyl ester with 2-aminoethanethiol hydrochloride in the presence of dicyclohexylcarbodiimide (DCC) to form the glutamylaminoethyl intermediate. This is oxidized to the symmetrical disulfide (bis(2-(γ-L-glutamylamino)ethyl)disulfide) using iodine/H₂O₂ [1] [8].
Step 2: Mitomycin C FunctionalizationMMC is reacted with 1,2-dibromoethane to form 7-(2-bromoethyl)mitomycin C. This intermediate is coupled to the disulfide linker via nucleophilic substitution, followed by deprotection of tert-butyl groups under acidic conditions. Critical parameters include:
Step 3: PurificationCrude KW-2149 is purified via reverse-phase chromatography, yielding >95% pure compound as a violet crystalline solid. Analytical confirmation uses NMR (¹H/¹³C) and high-resolution mass spectrometry [4].
Table 2: Synthetic Pathway for KW-2149
| Step | Reaction | Key Conditions | Product |
|---|---|---|---|
| 1 | Glutamyl linker disulfide formation | I₂/H₂O₂, pH 5.0, 25°C | bis(2-(γ-L-glutamylamino)ethyl)disulfide |
| 2 | MMC bromoethylation | 1,2-Dibromoethane, K₂CO₃, DMF, 0°C | 7-(2-Bromoethyl)mitomycin C |
| 3 | Conjugation & deprotection | Linker (1.1 eq), TFA/DCM (1:1), 4°C | KW-2149 |
The gamma-L-glutamyl moiety profoundly enhances KW-2149’s physicochemical properties through three mechanisms:
Hydrophilicity and Ionization:The glutamyl carboxylate group (pKa ~4.3) provides pH-dependent solubility, enabling >500 mg/mL solubility in aqueous buffers at physiological pH. This contrasts with MMC’s limited solubility (8.43 g/L) [1] [3].
Serum-Mediated Activation:Unlike MMC, which requires enzymatic reduction (e.g., DT-diaphorase), KW-2149 undergoes non-enzymatic activation by physiological thiols:
Overcoming Resistance:In MMC-resistant cell lines (HT-29/MMC, Hepa-1), which lack DT-diaphorase or cytochrome P450 reductase, KW-2149 maintains potency. Its IC₅₀ is 5–10-fold lower than MMC due to thiol-dependent activation bypassing enzymatic deficiencies [6] [7].
Table 3: Impact of Glutamyl Modification on Bioactivity
| Property | MMC | KW-2149 | Mechanistic Basis |
|---|---|---|---|
| Water solubility | 8.43 g/L | >500 g/L | Glutamyl carboxylate ionization |
| Activation pathway | Enzymatic | Non-enzymatic (thiol-dependent) | Serum glutathione cleavage |
| DNA cross-linking efficiency | Moderate | High | Enhanced cellular uptake & activation |
| Activity vs. MMC-resistant P388 | Low | High (T/C >180%) | Bypasses reductase deficiencies |
The gamma-L-glutamyl group also enables prodrug-like behavior: Intact KW-2149 is less cytotoxic until cellular thiols trigger localized activation, reducing systemic toxicity [4] [6]. This structural innovation represents a paradigm shift in mitomycin analog design—transforming solubility limitations into a mechanism for targeted activation.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5